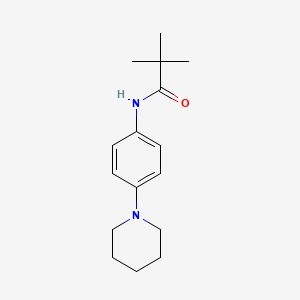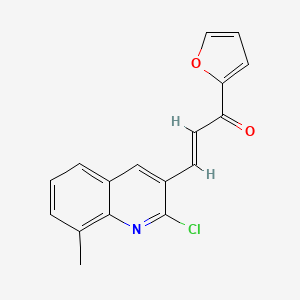
2,2-dimethyl-N-(4-piperidinophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-dimethyl-N-(4-piperidinophenyl)propanamide” is a chemical compound with the molecular formula C16H24N2O . It belongs to the class of organic compounds known as propanamides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with two methyl groups attached to the second carbon atom and a piperidinophenyl group attached to the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitors in Cancer Treatment
2,2-Dimethyl-N-(4-piperidinophenyl)propanamide derivatives have been explored for their potential in cancer treatment. Research on aromatase inhibitors, including the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, revealed strong inhibition of human placental aromatase. These inhibitors are significant in the treatment of hormone-dependent breast cancer, showing greater efficacy than aminoglutethimide in some cases (Hartmann & Batzl, 1986).
Opioid Antagonists for Gastrointestinal Disorders
Certain derivatives of this compound have been studied as opioid antagonists with potential applications in treating gastrointestinal motility disorders. For instance, LY246736, a compound with high affinity for opioid receptors, was identified as a potent mu receptor antagonist and showed selective distribution to peripheral receptors, making it suitable for clinical investigations (Zimmerman et al., 1994).
Sigma Receptor Binding and Antiproliferative Activity
Research involving methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed insights into sigma-subtype affinities and selectivities. Some compounds showed potent sigma(1) ligand activity and selectivity, and demonstrated antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Glucocorticoid Receptor Modulators
2,2-Dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds showed promising anti-inflammatory activity, comparable to prednisolone, with reduced side effects. This suggests potential applications in the development of therapeutic agents with glucocorticoid-like effects but fewer adverse impacts (Yang et al., 2010).
Opioid Analgesic Potency
Enantiomers of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine were used to demonstrate opioid receptors' capability to distinguish between the enantiotopic edges of the piperidine ring. This research highlighted the importance of stereochemistry in the interaction of analgesic compounds with opioid receptors (Fries et al., 1982).
Opioid Antagonists as Anorectants
Compounds from the (3R*,4R*)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series were evaluated for their effect on food consumption, demonstrating potent opioid antagonist activity and efficacy in reducing food intake in obese Zucker rats. This indicates potential applications in developing appetite suppressants for weight loss (Mitch et al., 1993).
Enantioselective Synthesis in Pharmaceutical Development
Research has also focused on the enantioselective synthesis of this compound derivatives, which is crucial for developing pharmaceutical agents with specific stereochemical requirements. Such synthesis techniques are vital for creating drugs with targeted biological activities (Forrat et al., 2007).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-piperidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYLEZLYAPUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)
![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)
![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)

![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)

